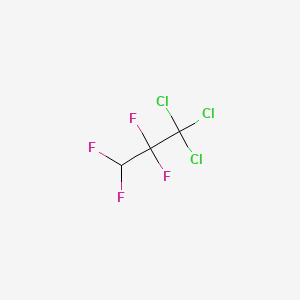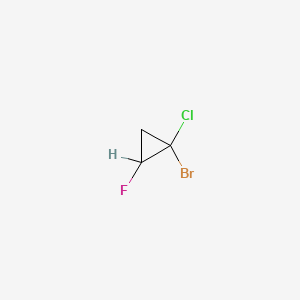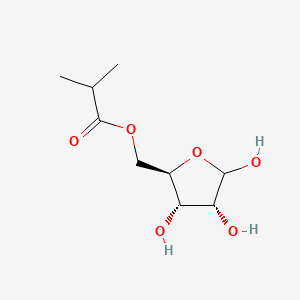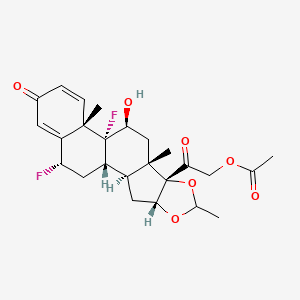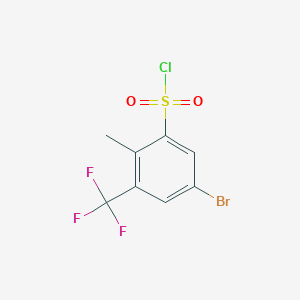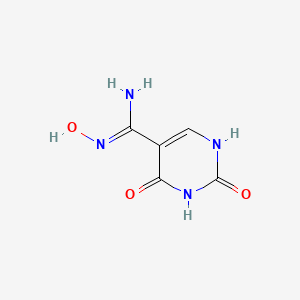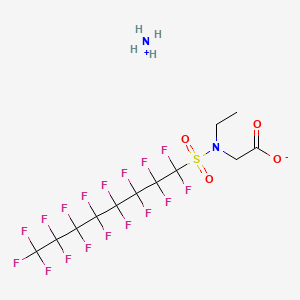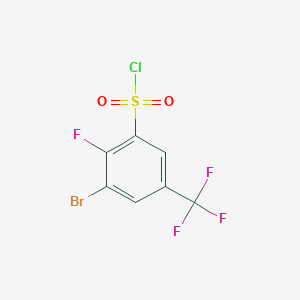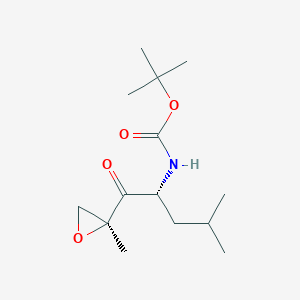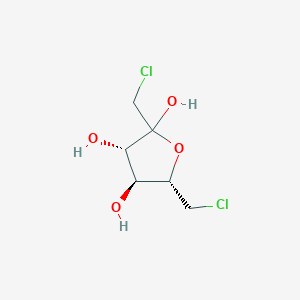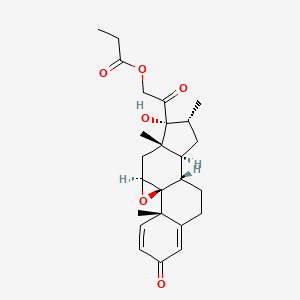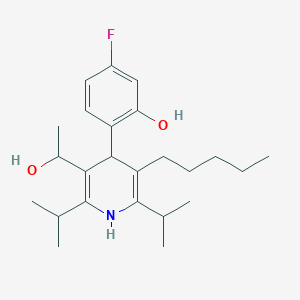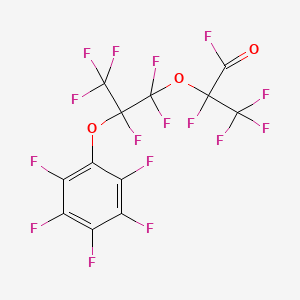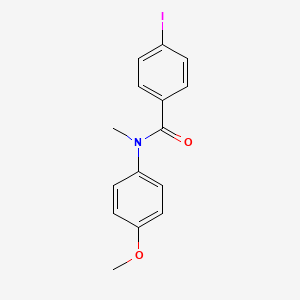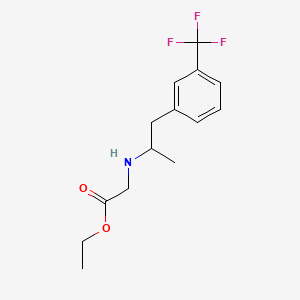
(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester is a chemical compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol. This compound is known for its potent and selective serotonin-releasing properties, which made it a popular appetite suppressant and anti-obesity drug in the 1990s.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester typically involves the reaction of (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on serotonin release and its potential use in treating neurological disorders.
Medicine: Investigated for its appetite suppressant properties and potential use in weight management therapies.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily through the selective release of serotonin. It targets serotonin transporters and increases the availability of serotonin in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is crucial for its appetite suppressant and mood-enhancing properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenfluramine: Another serotonin-releasing agent with similar appetite suppressant properties.
Dexfenfluramine: A more potent isomer of fenfluramine with similar effects.
Phentermine: A stimulant that also acts as an appetite suppressant but through different mechanisms.
Uniqueness
(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity.
Propriétés
Numéro CAS |
29484-98-8 |
|---|---|
Formule moléculaire |
C14H18F3NO2 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
ethyl 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetate |
InChI |
InChI=1S/C14H18F3NO2/c1-3-20-13(19)9-18-10(2)7-11-5-4-6-12(8-11)14(15,16)17/h4-6,8,10,18H,3,7,9H2,1-2H3 |
Clé InChI |
KGFKDHXNUQIRQW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


